molecular formula C8H8N2O B068641 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile CAS No. 190249-18-4

2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile

Cat. No. B068641
M. Wt: 148.16 g/mol
InChI Key: HUDPMWMVSRLOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile, also known as HMPA, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and other polar solvents. HMPA has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile is a polar aprotic solvent that can solvate cations and stabilize anions. It has a high dielectric constant and low nucleophilicity, which makes it an ideal solvent for reactions involving charged species. 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile can also act as a ligand for metal ions, forming stable complexes that can be used in catalytic reactions.

Biochemical And Physiological Effects

2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile has been shown to have low toxicity and low mutagenicity in vitro. It is not metabolized by the body and is rapidly excreted unchanged in urine. 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile has been used in studies of enzyme kinetics, protein folding, and membrane transport.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile in lab experiments include its ability to solvate charged species, its high boiling point, and its low toxicity. However, 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile can react with certain reagents, such as lithium aluminum hydride, and can interfere with certain spectroscopic techniques, such as NMR.

Future Directions

There are many potential future directions for research involving 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile. Some possible areas of study include the development of new synthetic methods using 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile as a solvent, the use of 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile in catalytic reactions, and the study of 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile as a potential drug delivery agent. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile and its effects on biological systems.

Synthesis Methods

2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile can be synthesized through a variety of methods, including the reaction of 2-methylpyridine with acetonitrile in the presence of a strong base, such as potassium tert-butoxide. The reaction yields 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile as a colorless liquid with a purity of over 95%.

Scientific Research Applications

2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile is widely used in scientific research as a polar aprotic solvent. It is commonly used in organic synthesis reactions, such as nucleophilic substitutions, aldol condensations, and Grignard reactions. 2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile has been shown to increase reaction rates and yields in certain reactions, as well as improve selectivity and stereoselectivity.

properties

CAS RN

190249-18-4

Product Name

2-Hydroxy-2-(2-methylpyridin-3-yl)acetonitrile

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-hydroxy-2-(2-methylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H8N2O/c1-6-7(8(11)5-9)3-2-4-10-6/h2-4,8,11H,1H3

InChI Key

HUDPMWMVSRLOHI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(C#N)O

Canonical SMILES

CC1=C(C=CC=N1)C(C#N)O

synonyms

3-Pyridineacetonitrile,alpha-hydroxy-2-methyl-(9CI)

Origin of Product

United States

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